3-fluoro-5-methoxy-4-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

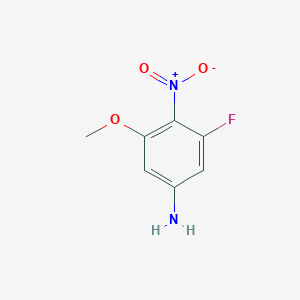

3-Fluoro-5-methoxy-4-nitroaniline is an aromatic compound with the molecular formula C7H7FN2O3. It features a benzene ring substituted with a fluorine atom at the third position, a methoxy group at the fifth position, and a nitro group at the fourth position.

Méthodes De Préparation

The synthesis of 3-fluoro-5-methoxy-4-nitroaniline typically involves multiple steps, starting from a suitable benzene derivative. One common synthetic route includes:

Nitration: Introducing the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Methoxylation: Substituting a hydrogen atom with a methoxy group using methanol and a suitable catalyst.

Fluorination: Introducing the fluorine atom using a fluorinating agent such as hydrogen fluoride

Activité Biologique

3-Fluoro-5-methoxy-4-nitroaniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula: C7H7F N2O3

- Molecular Weight: 188.14 g/mol

The presence of the fluorine, methoxy, and nitro groups contributes to its unique chemical behavior and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound have shown promising results, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 64 |

These values indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study:

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM across different cell lines.

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as:

- DNA Synthesis Inhibition: The nitro group may contribute to the compound’s ability to interfere with DNA replication.

- Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in microbial and cancer cells, leading to cell death.

Toxicological Profile

While exploring the biological activities, it is crucial to assess the toxicological profile of this compound. Studies have indicated that at therapeutic doses, the compound exhibits low toxicity towards normal cells. However, further investigations are necessary to fully characterize its safety profile.

Propriétés

IUPAC Name |

3-fluoro-5-methoxy-4-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-6-3-4(9)2-5(8)7(6)10(11)12/h2-3H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBIRRVBPBQFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)N)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.